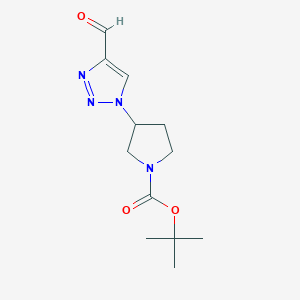

tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate

Description

Chemical Structure and Properties

tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate (CAS: 2097964-61-7) is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group at the 1-position and a 4-formyl-1,2,3-triazole moiety at the 3-position. Its molecular formula is C₁₃H₁₉N₄O₃, with a molecular weight of 291.32 g/mol . The formyl group on the triazole ring enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for click chemistry applications and pharmaceutical derivatization .

The tert-butyl carbamate (Boc) group serves as a protective group for amines, ensuring stability during synthetic modifications.

Properties

IUPAC Name |

tert-butyl 3-(4-formyltriazol-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-5-4-10(7-15)16-6-9(8-17)13-14-16/h6,8,10H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMFSSXZKFRCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-butyl 3-azidopyrrolidine-1-carboxylate (Azido Intermediate)

- Starting from commercially available or synthesized tert-butyl 3-hydroxypyrrolidine-1-carboxylate, the hydroxyl group is converted into a good leaving group (e.g., mesylate or tosylate).

- Subsequent nucleophilic substitution with sodium azide (NaN3) yields tert-butyl 3-azidopyrrolidine-1-carboxylate.

- This step is typically performed in polar aprotic solvents such as DMF or DMSO at moderate temperatures (50-80 °C) for several hours.

- The azido intermediate is isolated by extraction and purified by column chromatography or crystallization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The azido intermediate is reacted with an alkyne bearing a formyl substituent or a protected formyl precursor.

- Commonly, 4-formyl-substituted alkynes or silyl-protected alkynes are used.

- The reaction is catalyzed by Cu(I) salts such as CuSO4 with sodium ascorbate as a reducing agent or directly by CuI.

- The reaction is carried out in mixed solvents like tert-butanol/water or DMF/water at room temperature to 60 °C.

- This step forms the 1,2,3-triazole ring regioselectively at the 1-position of the azide and the 4-position of the alkyne.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | tert-butyl 3-hydroxypyrrolidine-1-carboxylate | NaN3, DMF | 50-80 °C, 6-12 h | tert-butyl 3-azidopyrrolidine-1-carboxylate | 70-85 |

| 2 | CuAAC (click chemistry) | tert-butyl 3-azidopyrrolidine-1-carboxylate + 4-formyl alkyne or precursor | CuSO4, sodium ascorbate or CuI | rt to 60 °C, 12-24 h | tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate | 65-90 |

| 3 | Formyl group introduction (if needed) | Triazole intermediate | Vilsmeier-Haack reagent or oxidation agents | 0-25 °C, 2-6 h | Final target compound | 50-80 |

Research Findings and Notes

- Regioselectivity: The CuAAC reaction reliably produces 1,4-disubstituted 1,2,3-triazoles, which is critical for positioning the formyl group at the 4-position of the triazole ring.

- Protecting Groups: The tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen is stable under CuAAC and mild formylation conditions but can be removed later if necessary.

- Alternative Routes: Some studies suggest using pre-formed formyl-substituted azides or alkynes to streamline synthesis, but these precursors can be less stable or more difficult to handle.

- Catalyst Systems: Copper(I) catalysts with stabilizing ligands or in situ reduction of Cu(II) salts are preferred to avoid side reactions and improve yields.

- Solvent Effects: Mixed aqueous-organic solvents enhance solubility and reaction rates for CuAAC, while strictly anhydrous conditions may be required for sensitive formylation steps.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxyl group derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: Medicine: The compound's unique structure makes it a candidate for drug discovery and development, particularly in the treatment of various diseases. Industry: It can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl-protected pyrrolidine derivatives with triazole or pyridine substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity :

- The 4-formyl-triazole group in the target compound provides an aldehyde handle for nucleophilic additions (e.g., hydrazone or oxime formation), which is absent in bromo- or fluoropyridine analogs .

- Bromopyridine derivatives (e.g., entries 3–4 in Table 1) are tailored for cross-coupling reactions, whereas the formyl group in the target compound supports conjugation with amines or hydrazides .

Protective Group Strategies: All compounds utilize the tert-butyl carbamate group for amine protection, ensuring compatibility with acidic/basic conditions.

Biological Relevance :

- Fluorinated pyridines (entry 2) are common in kinase inhibitors due to fluorine’s electronegativity and bioavailability enhancement. In contrast, the formyl-triazole motif is more prevalent in bioconjugation and peptide modifications .

Biological Activity

Tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that incorporates a triazole ring and a pyrrolidine structure. Its unique molecular configuration positions it as a potential candidate for various biological applications, particularly in drug development and therapeutic interventions.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 280.323 g/mol

- CAS Number : 915370-15-9

- LogP : 1.60050

- Polar Surface Area (PSA) : 77.320 Ų

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

- Introduction of the Pyrrolidine Ring : Conducted via nucleophilic substitution reactions.

- Formylation : The formyl group is introduced using Vilsmeier-Haack reaction.

- Esterification : Final esterification with tert-butyl alcohol.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can interact with cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin . The presence of the triazole moiety enhances interaction with biological targets, potentially leading to apoptosis in cancer cells.

GPR119 Agonistic Activity

Recent investigations into triazole derivatives have revealed their potential as GPR119 agonists, which are relevant in the treatment of type 2 diabetes mellitus (T2DM). Compounds that activate GPR119 can stimulate insulin secretion and improve glucose tolerance, making them promising candidates for diabetes therapy . Preliminary in vitro studies on related compounds indicate strong binding affinities and significant biological activity.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-based compounds for their biological activities. Among these, certain derivatives showed potent activity against various cancer cell lines, with IC values lower than those of standard treatments . These findings suggest that modifications to the triazole structure can enhance biological efficacy.

Data Table: Summary of Biological Activities

| Compound Name | Biological Activity | IC (µM) | Target/Mechanism |

|---|---|---|---|

| Compound A | Anticancer | <5 | Induces apoptosis |

| Compound B | GPR119 Agonist | 10 | Stimulates insulin secretion |

| Compound C | Cytotoxicity in Jurkat cells | <10 | Disrupts cell cycle |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Hydrogen Bonding and π–π Interactions : The triazole ring facilitates binding to target proteins through hydrogen bonds and hydrophobic interactions.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways relevant to cancer or diabetes.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A pyrrolidine derivative bearing an alkyne or azide group reacts with a complementary azide/alkyne component under Cu(I) catalysis. For example, tert-butyl propargylcarbamate derivatives can react with azido-formaldehyde precursors in THF/water with CuSO₄ and sodium ascorbate at 50°C for 16 hours . Purification involves column chromatography (e.g., silica gel with dichloromethane/methanol gradients) .

Q. How is the structural characterization of this compound performed?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example:

Q. What solvents and conditions optimize its stability during storage?

The compound is hygroscopic and light-sensitive. Store at -20°C under inert gas (N₂/Ar) in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane. Avoid prolonged exposure to moisture, which can hydrolyze the tert-butyl carbamate .

Q. How is purity assessed, and what impurities are typical?

Purity is determined via HPLC (>98% area) and thin-layer chromatography (TLC). Common impurities include unreacted azide/alkyne precursors or deprotected pyrrolidine derivatives. LC-MS can identify byproducts with mass shifts (e.g., +18 Da for hydrolysis) .

Q. What are the key reactivity features of the 4-formyltriazole moiety?

The formyl group undergoes nucleophilic additions (e.g., hydrazine for hydrazones) or condensations (e.g., with amines for Schiff bases). The triazole ring participates in hydrogen bonding, influencing crystallinity and supramolecular interactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in drug discovery workflows?

Density functional theory (DFT) calculates electrostatic potential surfaces to predict binding affinities. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases or proteases. Solubility parameters (LogP, LogS) are estimated using Molinspiration or ACD/Labs .

Q. What strategies resolve conflicting crystallographic data during structure refinement?

Use SHELXL’s restraints for anisotropic displacement parameters and twin refinement for twinned crystals. Validate with R-factor convergence (<5% discrepancy) and the Hamilton test for overfitting. WinGX/ORTEP visualizes electron density maps to adjust torsion angles .

Q. How does the compound’s stereochemistry impact its biological activity?

Enantiomeric purity (e.g., (R)- vs. (S)-pyrrolidine) affects target selectivity. Chiral HPLC (Chiralpak IA column) separates enantiomers. Biological assays (e.g., IC₅₀ in cancer cell lines) correlate stereochemistry with potency. For example, (R)-configured derivatives show 10-fold higher activity against PI3Kα .

Q. What methodologies analyze its metabolic stability in vitro?

Incubate with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using the formula:

Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks .

Q. How can the compound be functionalized for PROTAC or antibody-drug conjugate (ADC) applications?

The formyl group reacts with aminooxy-containing linkers (e.g., PEG-NH₂) to form stable oximes. For ADCs, conjugate via amide coupling (EDC/NHS chemistry) to lysine residues on antibodies. For PROTACs, attach E3 ligase ligands (e.g., thalidomide analogs) and target binders (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.